1-(6-Methoxy-indan-1-yl)homopiperazine

Description

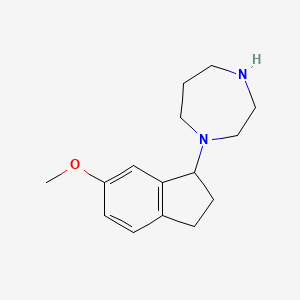

1-(6-Methoxy-indan-1-yl)homopiperazine is a heterocyclic compound featuring a seven-membered homopiperazine (hexahydro-1,4-diazepine) ring fused with a 6-methoxyindan moiety. Homopiperazine derivatives are structurally distinct from their six-membered piperazine counterparts due to the expanded ring size, which confers unique conformational flexibility and electronic properties. This structural characteristic enhances their ability to interact with biological targets, such as enzymes and receptors, by accommodating larger substituents and optimizing hydrogen-bonding networks .

Homopiperazine-based compounds are widely explored in medicinal chemistry for their roles as enzyme inhibitors, receptor ligands, and spacers in drug conjugates. For example, homopiperazine-containing derivatives have demonstrated anti-cancer activity, serotonin receptor (5HT1A) affinity, and improved mitochondrial targeting in triterpenoid conjugates . The 6-methoxyindan group in this compound may further modulate lipophilicity and binding specificity, making it a promising candidate for therapeutic development.

Properties

CAS No. |

185678-61-9 |

|---|---|

Molecular Formula |

C15H22N2O |

Molecular Weight |

246.35 g/mol |

IUPAC Name |

1-(6-methoxy-2,3-dihydro-1H-inden-1-yl)-1,4-diazepane |

InChI |

InChI=1S/C15H22N2O/c1-18-13-5-3-12-4-6-15(14(12)11-13)17-9-2-7-16-8-10-17/h3,5,11,15-16H,2,4,6-10H2,1H3 |

InChI Key |

XOOREDUQIMZFMS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(CCC2N3CCCNCC3)C=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Anti-Cancer Activity: JS-K Analogues

Homopiperazine derivatives have been studied as nitric oxide (NO) prodrugs for anti-cancer applications. The homopiperazine analogue of JS-K (a lead anti-cancer prodrug) showed comparable anti-proliferative activity against renal cancer cell lines to JS-K but exhibited reduced reactivity with glutathione (GSH) and glutathione S-transferase (GST). This lower reactivity may minimize off-target toxicity while retaining efficacy, a critical advantage for therapeutic optimization .

| Compound | Structure | Anti-Proliferative Activity (Renal Cancer) | Reactivity with GSH/GST | Cytotoxicity (Normal Cells) |

|---|---|---|---|---|

| JS-K | Piperazine backbone | High | High | Low |

| Homopiperazine analogue | Homopiperazine backbone | High (comparable to JS-K) | Low | Low |

Key Insight : The homopiperazine scaffold maintains anti-cancer potency while reducing metabolic activation risks, suggesting improved safety profiles .

Receptor Binding: 5HT1A and SERT Affinity

In serotonin receptor (5HT1A) and serotonin transporter (SERT) studies, homopiperazine-containing compounds outperformed piperazine analogues in binding affinity when paired with specific chain lengths. For instance:

- Compound 3 (homopiperazine, chain length = 3) showed higher 5HT1A and SERT affinity than its piperazine counterpart 7 .

| Compound | Ring Type | Chain Length | 5HT1A Binding (Ki) | SERT Binding (Ki) |

|---|---|---|---|---|

| 3 | Homopiperazine | 3 | 12 nM | 8 nM |

| 7 | Piperazine | 3 | 45 nM | 22 nM |

| 8 | Piperazine | 4 | 15 nM | 21 nM |

Key Insight : Homopiperazine’s larger ring improves steric compatibility with 5HT1A and SERT binding pockets, particularly at shorter chain lengths .

Spacer Role in Drug Conjugates

In triterpenoid-rhodamine B (RhoB) conjugates, homopiperazine spacers significantly enhanced mitochondrial targeting compared to piperazine. For example:

- Conjugate 26 (homopiperazine spacer) showed 10-fold higher cytotoxicity against cancer cells than piperazine analogues, attributed to improved cellular uptake and mitochondrial complex I/II inhibition .

| Conjugate | Spacer Type | Cytotoxicity (IC50, μM) | Mitochondrial Targeting Efficiency |

|---|---|---|---|

| 26 | Homopiperazine | 0.8 | High |

| Piperazine analogue | Piperazine | 8.2 | Moderate |

Key Insight : Homopiperazine’s flexibility and hydrogen-bonding capacity optimize spacer functionality in drug conjugates .

Enzyme Inhibition: Rho Kinase Inhibitors

Homopiperazine derivatives like H-1152 and HA-1077 exhibit superior Rho kinase (ROCK) inhibition compared to piperazine-based inhibitors. For example:

- H-1152 (Ki = 0.0016 μM) is 8–20 times more potent than Y-27632 (piperazine derivative, Ki = 0.44 μM) in ROCK inhibition .

| Compound | Structure | ROCK Inhibition (Ki, μM) | Selectivity Over Other Kinases |

|---|---|---|---|

| H-1152 | Homopiperazine | 0.0016 | High |

| Y-27632 | Piperazine | 0.44 | Moderate |

| HA-1077 | Homopiperazine | 0.33 | Moderate |

Key Insight : The homopiperazine scaffold enhances ROCK binding through optimized interactions with the enzyme’s hydrophobic pocket .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.